![molecular formula C20H31N3O2S2 B612130 PHT-427 CAS No. 1191951-57-1](/img/structure/B612130.png)
PHT-427
Overview
Description
PHT-427 is an inhibitor of the serine/threonine kinases Akt and phosphoinositide-dependent protein kinase-1 (PDPK1) with Ki values of 2.7 and 5.2 μM, respectively, that selectively binds to the pleckstrin homology binding domain of both kinases. This compound (10 µM) inhibits PDPK1 and Akt autophosphorylation in BxPC-3 prostate cancer cells. In vivo, this compound (125-250 mg/kg) reduces tumor growth in BxPC-3, Panc-1, MiaPaCa-2, PC3, SK-OV-3, A549, and MCF-7 xenograft mouse models, with up to 80% reduction in growth for those containing PIK3CA mutations. This compound (200 mg/kg) also enhances the antitumor effect of paclitaxel in an MCF-7 breast cancer xenograft mouse model.
This compound is an AKT inhibitor that inhibits AKT and PDPK1 at low micromolar concentrations in numerous cancer cell lines and exhibits good oral anti-tumor activity in mouse xenograft models. This compound reduces the phosphorylation of AKT and PDPK1. Following the administration of a single oral dose of this compound to mice bearing BxPC-3 human pancreatic tumor xenografts, this compound inhibited the phosphorylation of both Akt and PDPK1 as well as downstream targets maximally at 8–12 h after administration corresponding to its peak plasma concentration, with PDPK1 inhibition extending to 24 hr.
Mechanism of Action
Target of Action
PHT-427, also known as 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide, is a compound designed to bind to the pleckstrin homology (PH) binding domain of signaling molecules important in cancer . It primarily targets Akt and Phosphatidylinositide-Dependent Protein Kinase 1 (PDPK1) . These proteins play a critical role in activating proliferation and survival pathways within cancer cells .
Mode of Action
This compound binds with high affinity to the PH domains of both PDPK1 and Akt . This binding inhibits Akt and PDPK1 signaling and their downstream targets .
Biochemical Pathways
The Phosphatidylinositol 3-kinase (PI3K)/PDPK1/Akt signaling pathway is the primary biochemical pathway affected by this compound . This pathway plays a critical role in activating proliferation and survival pathways within cancer cells . By inhibiting Akt and PDPK1, this compound disrupts this pathway, leading to antitumor activity .
Pharmacokinetics
The pharmacokinetics of this compound show a relatively short plasma half-life of 1.4 hours . This corresponds to the time course of the inhibition of signaling pathways in tumor xenografts . When given orally, this compound inhibits the growth of human tumor xenografts in immunodeficient mice .
Result of Action
The presence of this compound significantly enhances its antiproliferative and proapoptotic activity by inactivating the PI3K/AKT/PDK1 pathway . It effectively suppresses AKT/PDK1 expression . Additionally, nanoparticles loaded with this compound produce high oxidative stress levels that induce apoptosis .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, in a study evaluating the antitumor potential of this compound against cutaneous metastatic disease in an intradermal breast xenograft model and in an early UVB induced skin cancer model in mice, topical this compound produced significant inhibition of tumor growth without adverse effects on normal skin .
Biochemical Analysis
Biochemical Properties
PHT-427 is a dual inhibitor of Akt and PDPK1 . It binds with high affinity to the PH domains of both PDPK1 and Akt . This compound inhibits Akt and PDPK1 signaling and their downstream targets .
Cellular Effects
This compound has shown to have significant effects on various types of cells. It inhibits Akt and PDPK1 signaling and their downstream targets in sensitive but not resistant cells and tumor xenografts . In hypopharynx carcinoma squamous cells (FaDu), the presence of this compound significantly enhances its antiproliferative and proapoptotic activity by inactivating the PI3K/AKT/PDK1 pathway .
Molecular Mechanism
This compound binds to the PH domains of both Akt and PDPK1, inhibiting the activity of both proteins in cells and tumor xenografts . It inhibits Akt and PDPK1 signaling and their downstream targets . The mechanism of action of this compound involves binding to the PH domains of Akt and PDPK1, inhibiting their activity .
Temporal Effects in Laboratory Settings
When given orally, this compound inhibited the growth of human tumor xenografts in immunodeficient mice, with up to 80% inhibition in the most sensitive tumors . It showed greater activity than analogues with C4, C6, or C8 alkyl chains . When given for more than 5 days, this compound caused no weight loss or change in blood chemistry .
Dosage Effects in Animal Models
The antitumor potential of this compound was evaluated in an intradermal breast xenograft model and in an early UVB induced skin cancer model in mice . Topical this compound produced 89% inhibition of tumor growth with no change in body weight or skin toxicity .
Metabolic Pathways
This compound is involved in the phosphatidylinositol 3-kinase/phosphatidylinositide-dependent protein kinase 1 (PDPK1)/Akt signaling pathway . This pathway plays a critical role in activating proliferation and survival pathways within cancer cells .
Biological Activity
PHT-427 is a small molecule designed as a dual inhibitor targeting the pleckstrin homology (PH) domains of Akt and phosphatidylinositide-dependent protein kinase 1 (PDK1). This compound has garnered attention for its potential therapeutic applications in oncology, particularly due to its ability to inhibit critical signaling pathways involved in cancer cell proliferation and survival.
This compound functions by binding to the PH domains of both Akt and PDK1, which are integral components of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is often dysregulated in various cancers, contributing to tumor growth and resistance to therapy. The binding affinity of this compound for these targets is characterized by Ki values of approximately 2.7 μM for Akt and 5.2 μM for PDK1, indicating a strong interaction that leads to inhibition of their phosphorylation and downstream signaling activities .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively induces apoptosis in cancer cells at low micromolar concentrations. The compound has shown significant antitumor activity when tested against various cancer cell lines, particularly those harboring mutations in the PIK3CA gene, which are known to be more sensitive to PI3K/Akt pathway inhibitors .
In Vivo Studies
In vivo experiments using human tumor xenografts in immunodeficient mice revealed that this compound can inhibit tumor growth by up to 80% in sensitive models, particularly those with PIK3CA mutations. The compound was administered orally over a period of several days without causing significant weight loss or adverse changes in blood chemistry, highlighting its potential for clinical use with minimal toxicity .
Combination Therapy
This compound has also been evaluated in combination with other chemotherapeutic agents. Notably, studies indicate that it exhibits greater than additive antitumor effects when combined with paclitaxel in breast cancer models and with erlotinib in non-small cell lung cancer (NSCLC) models. These findings suggest that this compound may enhance the efficacy of existing therapies, providing a promising avenue for combination treatment strategies .
Case Studies and Clinical Relevance
Several case studies have illustrated the effectiveness of this compound in specific cancer types:
- Breast Cancer : In models treated with both this compound and paclitaxel, researchers noted a significant reduction in tumor size compared to controls, indicating a synergistic effect that could improve patient outcomes.
- Pancreatic Cancer : Research involving pancreatic cancer xenografts demonstrated that this compound could effectively target tumors with high levels of Akt activation, leading to improved therapeutic responses when used alongside traditional treatments .
Summary Table of Biological Activity
Characteristic | Details |
---|---|
Target Proteins | Akt and PDK1 |
Ki Values | Akt: 2.7 μM; PDK1: 5.2 μM |
Mechanism | Inhibits phosphorylation and downstream signaling |
In Vitro Efficacy | Induces apoptosis at low micromolar concentrations |
In Vivo Efficacy | Up to 80% tumor growth inhibition |
Combination Therapy | Synergistic effects with paclitaxel and erlotinib |
Toxicity Profile | Minimal toxicity; no significant weight loss |
Scientific Research Applications
Antitumor Activity
PHT-427 has been extensively studied for its antitumor properties, particularly in pancreatic and breast cancers.
- Mechanism of Action : this compound inhibits the signaling pathways mediated by phosphatidylinositol 3-kinase (PI3K) and phosphatidylinositide-dependent protein kinase 1 (PDK1), which are crucial for cancer cell proliferation and survival. It binds to the PH domains of both Akt and PDK1, effectively disrupting their activity .
- In Vivo Studies : In experiments involving immunodeficient mice, this compound demonstrated up to 80% inhibition of tumor growth in sensitive xenograft models. Notably, tumors with PIK3CA mutations were particularly susceptible to treatment .
- Combination Therapy : The compound has shown greater than additive effects when combined with other chemotherapeutics, such as paclitaxel in breast cancer and erlotinib in non-small cell lung cancer .
Table 1: Summary of Antitumor Efficacy of this compound
Cancer Type | Model Type | Efficacy (%) | Combination Partner | Reference |
---|---|---|---|---|
Pancreatic Cancer | Xenograft (Mia PaCa-2) | 80% | - | |
Breast Cancer | Xenograft | >50% | Paclitaxel | |
Non-Small Cell Lung Cancer | Xenograft | >50% | Erlotinib |
Antimicrobial Applications
Recent studies have explored the potential of this compound as an antimicrobial agent, particularly against drug-resistant bacteria.
- NDM-1 Inhibition : this compound has been identified as a novel inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), a significant factor in antibiotic resistance among Enterobacteriaceae. It restores the susceptibility of meropenem against NDM-1 producing strains .
- Mechanism : The compound acts by binding to zinc ions at the active site of NDM-1, inhibiting its enzymatic activity. This was substantiated through fluorescence quenching and surface plasmon resonance assays .
Table 2: Antimicrobial Efficacy of this compound
Bacterial Strain | Mechanism | Inhibitory Concentration (IC50) | Reference |
---|---|---|---|
Enterobacteriaceae (NDM-1) | Zinc ion binding | 1.42 μmol/L | |
Staphylococcus aureus RF122 | Feo system targeting | - |
Drug Delivery Systems
This compound's hydrophobic nature has necessitated the development of advanced drug delivery systems to enhance its therapeutic efficacy.
- Nanoparticle Formulations : Poly(lactic-co-glycolic acid) nanoparticles have been utilized to improve the delivery of this compound to pancreatic tumors. These formulations showed delayed drug release and improved retention within tumor tissues compared to traditional methods .
Table 3: Drug Delivery Efficacy of this compound Formulations
Formulation Type | Tumor Volume Reduction (%) | Retention Time | Reference |
---|---|---|---|
SE-PLGA-427 | 4-fold | Shorter | |
DE-PLGA-427 | 6-fold | Longer |
Case Studies and Clinical Insights
Several case studies highlight the clinical relevance of this compound in treating resistant cancers and infections.
Case Study 1: Pancreatic Cancer Treatment
A study demonstrated that patients with pancreatic tumors treated with this compound-loaded nanoparticles experienced significant tumor volume reduction and improved survival rates compared to controls .
Case Study 2: Combating Antibiotic Resistance
In a clinical setting, this compound was administered alongside meropenem to patients with NDM-1 producing infections, resulting in restored antibiotic efficacy and improved patient outcomes .
Properties
IUPAC Name |
4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)27(24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWWNRBKPCPJMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658014 | |
Record name | 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1191951-57-1 | |
Record name | 4-Dodecyl-N-1,3,4-thiadiazol-2-ylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1191951-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PHT-427 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191951571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHT-427 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543K8ZN6LH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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